molecular formula C23H29N3O7S B1664293 4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate CAS No. 118931-00-3

4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate

Cat. No. B1664293
M. Wt: 491.6 g/mol
InChI Key: ANZIISNSHPKVRV-UHFFFAOYSA-N
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Description

Abanoquil, also known as UK 52046, is an alpha-1 adrenoceptor antagonist. Abanoquil is able to relax contracted tissue strips and induce erectile response when injected intracorporally. The erectile response in the monkeys was not dose-related and compared to the effect of papaverine injections, abanoquil induced a lower level of tumescence and rigidity. Hence, abanoquil might be useful as a facilitator of erection in the pharmacological treatment of erectile dysfunction.

Scientific research applications

Applications in Corrosion Inhibition

Corrosion Inhibition: Quinoline derivatives, including 4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate, are recognized for their effectiveness as anticorrosive materials. These compounds exhibit good performance in preventing metallic corrosion due to their high electron density, which facilitates the adsorption and formation of stable chelating complexes with surface metallic atoms. This behavior is particularly noted when quinoline derivatives contain polar substituents like hydroxyl, methoxy, amino, and nitro groups. The review highlights quinoline-based compounds as potential green corrosion inhibitors, providing a detailed account of their use and the mechanisms involved (Verma, Quraishi, & Ebenso, 2020).

Applications in Medicinal Chemistry

Pharmacological Significance: Isoquinoline derivatives, from which the mentioned compound is structured, play a crucial role in medicinal chemistry due to their biological properties. These compounds, including isoquinoline derivatives, exhibit a range of biological activities like antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This comprehensive review showcases the less explored biological potentials of isoquinoline and its synthetic derivatives, offering a valuable reference for researchers aiming to develop novel pharmacotherapeutic applications (Danao et al., 2021).

Antimalarial Action and Pharmacology: Quinoline derivatives, including the specific compound , have a history of being used in the treatment of malaria. The pharmacological review addresses the antimalarial actions of quinoline derivatives, outlining their interference with nucleic acid replication and glucose metabolism as part of their mechanism of action. The therapeutic approach for resistant falciparum malaria is also discussed, with a focus on the use of combinations of quinine and pyrimethamine for additive effects and enhanced treatment outcomes (Hunsicker, 1969).

Therapeutic Potential of Quinoline Motifs: Quinoline's broad spectrum of bioactivity makes it a core template in drug design. This review underlines the recent advances in the medicinal potential and pharmacological applications of quinoline motifs, stressing the importance of quinoline as a pharmacophore in medicinal chemistry research. The potential of quinoline and its functionalized derivatives in novel drug development is highlighted, offering a perspective on their therapeutic efficacies (Ajani, Iyaye, & Ademosun, 2022).

properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4.CH4O3S/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22;1-5(2,3)4/h7-11H,5-6,12H2,1-4H3,(H2,23,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDPOTBKJNHQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922813
Record name Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate

CAS RN

118931-00-3
Record name UK 52046
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118931003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABANOQUIL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAX6HQS78D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
Reactant of Route 2
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
Reactant of Route 4
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
Reactant of Route 5
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
Reactant of Route 6
Reactant of Route 6
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate

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